Binding Affinity vs. Captopril
Acein binds to brain membrane-bound ACE with a Kd of 2.79 nM, as determined by radioligand binding assays using purified brain and striatal membranes from guinea pigs and rats [1]. This affinity is comparable to that of the classic ACE inhibitor captopril, which exhibits a Kd of approximately 2 nM for purified ACE [2]. Despite similar binding affinities, the functional consequences are divergent: captopril acts as a competitive inhibitor, whereas Acein does not affect ACE enzymatic activity [1].
| Evidence Dimension | Equilibrium dissociation constant (Kd) for ACE binding |
|---|---|
| Target Compound Data | Kd = 2.79 nM |
| Comparator Or Baseline | Captopril: Kd = 2 nM |
| Quantified Difference | Comparable affinity (2.79 nM vs. 2 nM); functional divergence in enzymatic modulation |
| Conditions | Radioligand binding assays; Acein on brain/striatal membranes; captopril on purified ACE |
Why This Matters
Researchers requiring an ACE ligand that does not inhibit peptidase activity must select Acein; captopril cannot substitute due to its inhibitory function.
- [1] Neasta J, Valmalle C, Coyne AC, et al. The novel nonapeptide acein targets angiotensin converting enzyme in the brain and induces dopamine release. Br J Pharmacol. 2016;173(8):1314-1328. doi:10.1111/bph.13424 View Source
- [2] Strittmatter SM, Lo MMS, Javitch JA, Snyder SH. Characterization of angiotensin converting enzyme by [3H]captopril binding. Proc Natl Acad Sci U S A. 1983;80(9):2569-2573. doi:10.1073/pnas.80.9.2569 View Source
